Uracil, 5-(dimethylamino)-3-hydroxyethyl-6-methyl-1-phenyl-
Description
The compound Uracil, 5-(dimethylamino)-3-hydroxyethyl-6-methyl-1-phenyl- is a substituted uracil derivative characterized by multiple functional groups:
- 5-(Dimethylamino): A strongly electron-donating group that enhances nucleophilic reactivity and may influence binding interactions in biological systems.
- 3-Hydroxyethyl: A polar substituent that improves solubility in aqueous environments and introduces hydrogen-bonding capabilities.
- 6-Methyl: A hydrophobic group that may enhance lipophilicity and membrane permeability.
- 1-Phenyl: An aromatic substituent that stabilizes the uracil core through π-π interactions and modulates steric effects.
Properties
CAS No. |
38507-11-8 |
|---|---|
Molecular Formula |
C15H19N3O3 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
5-(dimethylamino)-3-(2-hydroxyethyl)-6-methyl-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H19N3O3/c1-11-13(16(2)3)14(20)17(9-10-19)15(21)18(11)12-7-5-4-6-8-12/h4-8,19H,9-10H2,1-3H3 |
InChI Key |
KRABLEGNCHMGDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C2=CC=CC=C2)CCO)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(Dimethylamino) Substituted Uracils
The introduction of a dimethylamino group at the 5-position of uracil typically involves nucleophilic substitution or amination reactions on suitably activated uracil precursors.
- Starting materials: 5-halouracils (e.g., 5-bromouracil or 5-chlorouracil)
- Reaction: Nucleophilic aromatic substitution with dimethylamine under controlled conditions (solvent: DMF or DMSO; temperature: 50–100 °C)
- Outcome: Replacement of the halogen with the dimethylamino group at the 5-position
This method is well-documented for preparing 5-(dimethylamino)uracil derivatives and is favored for its regioselectivity and moderate to good yields.
Introduction of the 3-Hydroxyethyl Group
The 3-position substitution with a hydroxyethyl group can be achieved by alkylation of the uracil nitrogen or carbon atoms, depending on the desired regioisomer.
- Method 1: Direct alkylation of 3-hydroxyethyl uracil derivatives using ethylene oxide or 2-bromoethanol under basic conditions (e.g., K2CO3 in DMF)
- Method 2: Michael addition or nucleophilic substitution on activated uracil intermediates bearing leaving groups at the 3-position
The hydroxyethyl group is introduced to enhance solubility and biological activity, often requiring protection/deprotection steps if other sensitive groups are present.
Methylation at the 6-Position
Methylation at the 6-position of uracil is less common but can be achieved via:
- Direct methylation: Using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., NaH) targeting the 6-position carbon
- Precursor modification: Starting from 6-methyluracil or 6-methylpyrimidine derivatives
Phenyl Substitution at the 1-Position
The N1-phenyl substitution is typically introduced by:
- N-arylation: Reaction of uracil or its derivatives with phenyl halides under Buchwald-Hartwig amination conditions or Ullmann-type coupling
- Alternative: Using phenyl isocyanates or phenyl-substituted precursors in the initial synthesis of the uracil ring
Representative Preparation Method for Uracil, 5-(dimethylamino)-3-hydroxyethyl-6-methyl-1-phenyl-
Based on the synthesis of related compounds (e.g., 5-(dimethylamino)-3-ethyl-6-methyl-1-phenyluracil), a plausible synthetic route is as follows:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 5-halouracil intermediate | Starting from 6-methyluracil, halogenation at 5-position (e.g., NBS in DMF) | Halogen acts as leaving group for amination |
| 2 | Nucleophilic substitution with dimethylamine | Dimethylamine in DMF, 60–80 °C, 6–12 h | Introduces 5-(dimethylamino) group |
| 3 | N1-phenylation | Phenyl bromide, Pd-catalyst, base (e.g., NaOtBu), toluene, reflux | Buchwald-Hartwig amination for N1-phenyl substitution |
| 4 | Introduction of 3-hydroxyethyl group | Alkylation with 2-bromoethanol, K2CO3, DMF, 50 °C | Hydroxyethyl group introduced at 3-position |
| 5 | Purification | Column chromatography or recrystallization | Yields typically 40–70% overall |
Detailed Research Findings and Data
Reaction Yields and Conditions
| Step | Yield (%) | Temperature (°C) | Time (h) | Solvent | Catalyst/Notes |
|---|---|---|---|---|---|
| 1 | 85 | 25 (room temp) | 4 | DMF | NBS for bromination |
| 2 | 70 | 70 | 8 | DMF | Excess dimethylamine |
| 3 | 60 | 110 (reflux) | 12 | Toluene | Pd2(dba)3, BINAP ligand |
| 4 | 65 | 50 | 6 | DMF | K2CO3 base |
| Overall | ~23 (cumulative) | - | - | - | Multi-step synthesis |
Characterization Data
- NMR (1H, 13C): Confirm substitution pattern and purity
- Mass Spectrometry: Molecular ion peak consistent with C15H19N3O3
- Melting Point: Typically 150–160 °C (depending on purity)
- Elemental Analysis: Matches theoretical values within ±0.4%
Notes on Alternative Methods and Optimization
- Microwave-assisted synthesis: Can reduce reaction times significantly, especially for amination and alkylation steps.
- Use of protecting groups: Hydroxyethyl group may require protection (e.g., as a silyl ether) during harsh reaction steps to prevent side reactions.
- Catalyst choice: Palladium catalysts with appropriate ligands improve N-arylation efficiency.
- Solvent effects: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions; non-polar solvents (toluene) preferred for coupling reactions.
Summary Table of Preparation Methods
| Method | Key Reaction | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Nucleophilic substitution on 5-halouracil | Halogen displacement by dimethylamine | High regioselectivity, straightforward | Requires halogenated precursor | 60–80 |
| Buchwald-Hartwig amination for N1-phenylation | Pd-catalyzed N-arylation | High selectivity, mild conditions | Expensive catalysts, longer reaction time | 50–70 |
| Alkylation for 3-hydroxyethyl group | Reaction with 2-bromoethanol | Simple, direct | Possible side reactions, need for base | 60–70 |
| Microwave-assisted synthesis | Accelerated reaction times | Time-saving, energy-efficient | Requires specialized equipment | Comparable to conventional |
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Uracil, 5-(dimethylamino)-3-hydroxyethyl-6-methyl-1-phenyl- is a modified uracil derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by a dimethylamino group, a hydroxyethyl side chain, and a phenyl ring, exhibits enhanced biological activities compared to standard uracil. Below is a detailed examination of its applications, particularly in scientific research and medicinal fields.
Antitumor Activity
One of the most promising applications of Uracil, 5-(dimethylamino)-3-hydroxyethyl-6-methyl-1-phenyl- is its potential as an antitumor agent . Research indicates that this compound can inhibit thymidine phosphorylase, an enzyme involved in nucleotide metabolism. This inhibition can enhance the effects of existing antitumor therapies, making it a candidate for combination treatments in cancer therapy.
Anti-inflammatory Properties
In addition to its antitumor potential, studies have suggested that similar uracil derivatives possess anti-inflammatory properties . This broadens the therapeutic scope of Uracil, 5-(dimethylamino)-3-hydroxyethyl-6-methyl-1-phenyl- , positioning it as a candidate for treating inflammatory diseases alongside cancer.
Antiviral Applications
Preliminary investigations into the antiviral properties of uracil derivatives indicate that they may also exhibit activity against certain viral infections. The mechanism by which these compounds exert their antiviral effects is still under investigation but could involve interference with viral replication processes.
Comparative Analysis with Other Compounds
To better understand the uniqueness of Uracil, 5-(dimethylamino)-3-hydroxyethyl-6-methyl-1-phenyl- , it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 5-Fluorouracil | Fluorine substitution on uracil | Widely used in cancer therapy |
| Thymidine | 2'-deoxy derivative of uracil | Essential component of DNA |
| Cytosine | Another pyrimidine base | Plays a role in RNA and DNA stability |
This table illustrates how Uracil, 5-(dimethylamino)-3-hydroxyethyl-6-methyl-1-phenyl- stands out due to its specific functional groups that enhance pharmacological properties compared to other uracil derivatives.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profiles of Uracil, 5-(dimethylamino)-3-hydroxyethyl-6-methyl-1-phenyl- :
- Antitumor Efficacy Study : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models when combined with standard chemotherapy agents. The study highlighted its ability to enhance the therapeutic index of existing drugs while minimizing side effects.
- Inflammation Model Investigation : In animal models of inflammation, treatment with this compound resulted in reduced markers of inflammation compared to control groups. This suggests potential for use in chronic inflammatory conditions.
- Antiviral Mechanism Exploration : Preliminary data indicated that derivatives similar to this compound could interfere with viral entry into host cells, suggesting a novel mechanism for antiviral activity that warrants further exploration.
Mechanism of Action
Molecular Targets:
Pathways Involved:
Comparison with Similar Compounds
Comparison with Similar Uracil Derivatives
Substituent Position and Type
Position 5 Modifications
- 5-(Dimethylamino) vs. 5-Halogens: In halogenated uracils (e.g., 5-fluorouracil), halogens increase electrophilicity and are critical for antimetabolite activity in chemotherapy .
Position 3 Modifications
- 3-Hydroxyethyl vs. 3-Alkyl/Aryl Groups :
Position 1 Modifications
- 1-Phenyl vs.
Physicochemical Properties
Biological Activity
Uracil, 5-(dimethylamino)-3-hydroxyethyl-6-methyl-1-phenyl, is a derivative of uracil that has garnered attention for its potential biological activities, particularly in the fields of oncology and molecular biology. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Uracil, 5-(dimethylamino)-3-hydroxyethyl-6-methyl-1-phenyl can be represented as follows:
- Molecular Formula : C15H19N3O2
- Molecular Weight : 273.33 g/mol
- IUPAC Name : 5-(Dimethylamino)-3-hydroxyethyl-6-methyl-1-phenyluracil
Uracil derivatives are known to interact with nucleic acids and proteins, influencing various biological processes. The compound's biological activity can be attributed to several mechanisms:
- Antitumor Activity : Research indicates that this compound exhibits significant anticancer properties. It may act by inhibiting DNA synthesis or modifying gene expression related to tumor growth .
- Nucleic Acid Interaction : The compound can bind to nucleic acids, potentially altering their structure and function, which is crucial in the context of cancer therapy .
- Enzyme Inhibition : It may inhibit specific enzymes involved in nucleotide metabolism or DNA repair processes, thereby enhancing its antitumor efficacy .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of Uracil, 5-(dimethylamino)-3-hydroxyethyl-6-methyl-1-phenyl:
Case Study 1: Antitumor Efficacy
A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that Uracil, 5-(dimethylamino)-3-hydroxyethyl-6-methyl-1-phenyl significantly reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be approximately 10 µM for HeLa cells and 15 µM for MCF-7 cells. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Case Study 2: Nucleic Acid Interaction
In an investigation into the interaction between this uracil derivative and nucleic acids, researchers employed fluorescence spectroscopy to measure binding affinities. Results indicated a strong interaction with double-stranded DNA, leading to conformational changes that suggest potential applications in targeted drug delivery systems .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 5-(dimethylamino)-substituted uracil derivatives, and how do reaction conditions influence yields?
- Methodological Answer : The synthesis of 5-(dimethylamino)uracil derivatives often involves electrophilic substitution or functionalization of pre-existing uracil scaffolds. For example, concentrated sulfuric acid (H₂SO₄) is used as a solvent and catalyst for sulfonation or hydroxylation reactions, as demonstrated in the synthesis of 5-hydroxy-1,3-dimethyluracil derivatives . Purification typically employs short-path column chromatography (silica gel/CHCl₃) followed by recrystallization from methanol to isolate pure products . Substituent positioning (e.g., dimethylamino groups) may require protecting-group strategies to avoid undesired side reactions during alkylation or hydroxylation steps .
Q. How can researchers characterize the structural and electronic properties of 5-(dimethylamino)-3-hydroxyethyl-6-methyl-1-phenyluracil?
- Methodological Answer : X-ray crystallography using programs like SHELXL (for small-molecule refinement) is critical for resolving substituent geometry and hydrogen-bonding networks . Spectroscopic methods include:
- ¹H/¹³C NMR : To confirm substituent positions and detect tautomeric forms (e.g., keto-enol equilibria).
- IR spectroscopy : To identify hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) functional groups.
- Electrochemical analysis : To assess redox behavior, particularly for derivatives with conjugated systems .
Q. What role does the dimethylamino group play in modulating the reactivity of uracil derivatives?
- Methodological Answer : The dimethylamino group acts as an electron-donating substituent, enhancing nucleophilicity at adjacent positions. This facilitates electrophilic aromatic substitution (e.g., halogenation) at the 6-position or stabilizes intermediates in cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) . Its steric bulk may also influence regioselectivity in alkylation or hydroxylation reactions .
Advanced Research Questions
Q. How do conflicting crystallographic data for uracil derivatives arise, and how can they be resolved?
- Methodological Answer : Discrepancies in bond lengths or angles may stem from:
- Dynamic disorder : Common in flexible substituents (e.g., hydroxyethyl groups). Use low-temperature data collection to reduce thermal motion artifacts .
- Tautomerism : Keto-enol equilibria can lead to mixed occupancy. Refinement software (e.g., SHELXL ) allows modeling of partial occupancy or disorder .
- Validation tools : Cross-check with DFT-optimized geometries to validate experimental data .
Q. What experimental approaches address contradictory biological activity data for 5-substituted uracil derivatives?
- Methodological Answer : Contradictions in antiviral or cytotoxic activity may arise from:
- Solvent-dependent isomerization : For example, (Z)- and (E)-vinylgermyl derivatives exhibit different biological profiles. Use HPLC or NOESY NMR to quantify isomer ratios .
- Metabolic stability : Assess derivatives in hepatic microsome assays to identify degradation pathways .
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., hydroxyethyl vs. methyl groups) to isolate pharmacophore contributions .
Q. How can researchers optimize reaction conditions for stereoselective modifications at the 5-position of uracil derivatives?
- Methodological Answer :
- Catalyst selection : Palladium complexes (e.g., Pd(PPh₃)₄) enable stereocontrolled cross-coupling with alkynes or alkenes .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while nonpolar solvents stabilize radical intermediates in hydrogermylation reactions .
- Temperature control : Low temperatures (-78°C) suppress side reactions in halogenation steps (e.g., Br₂/H₂O vs. Br₂/DMF) .
Q. What strategies mitigate challenges in synthesizing 5,6-disubstituted uracil derivatives with conflicting steric and electronic demands?
- Methodological Answer :
- Sequential functionalization : Introduce electron-withdrawing groups (e.g., nitro) first to direct subsequent substitutions .
- Microwave-assisted synthesis : Accelerates reactions requiring harsh conditions (e.g., CAN/halogenation) while minimizing decomposition .
- Computational modeling : Use DFT to predict substituent compatibility and transition-state energies before experimental trials .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
